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Compound of Interest

Compound Name:
1-(3-Bromomethyl-phenyl)-

ethanone

Cat. No.: B2564518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-

(bromomethyl)acetophenone, a valuable building block in organic synthesis. This document

outlines the available data for its structural confirmation, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and presents a

plausible synthetic route. All quantitative data is summarized in structured tables for clarity and

comparative analysis.

Spectroscopic Data
The structural integrity of 3'-(bromomethyl)acetophenone, also known by its IUPAC name 1-[3-

(bromomethyl)phenyl]ethanone, is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, peer-reviewed set of NMR data from a single source is not readily available

in the searched literature, the following represents typical expected values based on the

analysis of similar compounds and data from commercial suppliers.

Table 1: ¹H NMR Spectroscopic Data for 3'-(Bromomethyl)acetophenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2564518?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2564518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.90 d 1H Ar-H

~7.85 s 1H Ar-H

~7.55 d 1H Ar-H

~7.45 t 1H Ar-H

4.50 s 2H -CH₂Br

2.60 s 3H -C(O)CH₃

Note: Predicted chemical shifts and multiplicities. Solvent: CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for 3'-(Bromomethyl)acetophenone

Chemical Shift (δ) ppm Assignment

197.5 C=O

138.0 Ar-C

137.5 Ar-C

133.0 Ar-CH

129.5 Ar-CH

129.0 Ar-CH

128.0 Ar-CH

32.5 -CH₂Br

26.5 -C(O)CH₃

Note: Predicted chemical shifts. Solvent: CDCl₃.

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present in the molecule. A

vapor phase IR spectrum is available for 1-(3-(bromomethyl)phenyl)ethan-1-one.[1]

Table 3: Key IR Absorption Bands for 3'-(Bromomethyl)acetophenone

Wavenumber (cm⁻¹) Intensity Assignment

~1685 Strong C=O (Aryl ketone) stretching

~3000-2850 Medium C-H (aliphatic) stretching

~3100-3000 Weak C-H (aromatic) stretching

~1600, ~1450 Medium-Weak C=C (aromatic) stretching

~1250 Medium C-O stretching

~600-700 Strong C-Br stretching

Source: Based on typical IR frequencies and data from PubChem.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and elemental composition. A GC-MS spectrum is

available for this compound.[1]

Table 4: Mass Spectrometry Data for 3'-(Bromomethyl)acetophenone
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m/z Interpretation

212/214
[M]⁺ Molecular ion peak (presence of Br

isotopes)

197/199 [M-CH₃]⁺

133 [M-Br]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

43 [CH₃CO]⁺

Molecular Weight: 213.07 g/mol .[1] Source: Based on GC-MS data from PubChem and

expected fragmentation patterns.[1]

Experimental Protocols
Synthesis of 3'-(Bromomethyl)acetophenone
A common method for the synthesis of 3'-(bromomethyl)acetophenone involves the radical

bromination of 3'-methylacetophenone. While a specific detailed protocol for this exact

transformation was not found in the immediate search results, a general procedure based on

the synthesis of the isomeric 1-(4-(bromomethyl)phenyl)ethanone is presented below.

General Protocol for Benzylic Bromination:

Dissolution: 3'-Methylacetophenone is dissolved in a suitable non-polar solvent, such as

carbon tetrachloride (CCl₄) or cyclohexane.

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is

added to the solution.

Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture.

Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp to

facilitate the radical chain reaction.
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Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the

succinimide byproduct is removed by filtration.

Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove

any remaining bromine, followed by a brine wash. The organic layer is then dried over

anhydrous sodium sulfate or magnesium sulfate.

Isolation: The solvent is removed under reduced pressure, and the crude product is purified

by column chromatography on silica gel or by recrystallization to yield pure 3'-

(bromomethyl)acetophenone.

Spectroscopic Analysis Protocol
Sample Preparation:

NMR: Samples for ¹H and ¹³C NMR are typically prepared by dissolving 5-10 mg of the

compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR

tube.

IR: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or

KBr). Solid samples are often analyzed as a KBr pellet or using an Attenuated Total

Reflectance (ATR) accessory.

MS: Samples for GC-MS are prepared by dissolving a small amount of the compound in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation:

NMR: Spectra are recorded on a spectrometer operating at a specific frequency for ¹H and

¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts

per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR: Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Data is

typically collected over a range of 4000-400 cm⁻¹.
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MS: Mass spectra are obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for separation prior to analysis. Electron ionization (EI) is a

common method for generating ions.

Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of 3'-

(bromomethyl)acetophenone from 3'-methylacetophenone.
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Synthesis of 3'-(bromomethyl)acetophenone.

Structural Elucidation Pathway
This diagram shows the logical relationship of how different spectroscopic techniques are used

to confirm the structure of 3'-(bromomethyl)acetophenone.
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Spectroscopic analysis for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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